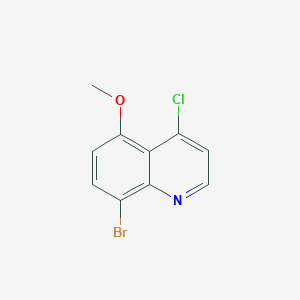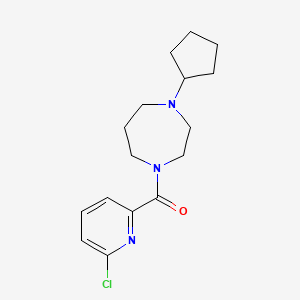
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as CFA, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potent analgesic and anti-inflammatory properties.
作用机制
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of lipid molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have potent analgesic and anti-inflammatory effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been found to have antitumor activity by inducing apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying the role of COX enzymes in pain and inflammation. However, one of the limitations of using 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. One area of research is the development of new analogs of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid with improved potency and selectivity for COX enzymes. Another area of research is the study of the molecular mechanisms underlying the antitumor activity of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid. Additionally, the role of 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid in modulating the immune response and its potential use in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis is an area of active research.
合成方法
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be synthesized in several ways, but the most commonly used method involves the reaction of 3-chlorobenzoyl chloride with fluorenone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-Boc-aminobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid.
科学研究应用
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been extensively studied for its potential use in treating various inflammatory conditions such as arthritis, colitis, and neuropathic pain. It has also been found to have antitumor activity and has been studied for its potential use in cancer therapy. Additionally, 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain.
属性
IUPAC Name |
2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-2-25(23(28)29,16-8-7-9-17(26)14-16)27-24(30)31-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-14,22H,2,15H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCCJIQTSIWQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)



![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)
![N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2583651.png)
![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)


![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)
